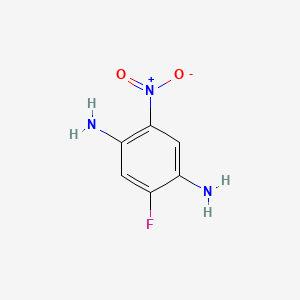

2-Fluoro-5-nitrobenzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of aniline, where the amino group is substituted at the 4th position, the nitro group at the 3rd position, and the fluorine atom at the 6th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine typically involves the nitration of 4-fluoroaniline followed by reduction. The nitration process introduces the nitro group at the desired position, and subsequent reduction converts the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Análisis De Reacciones Químicas

Oxidation Reactions

The amino groups in 2-fluoro-5-nitrobenzene-1,4-diamine are susceptible to oxidation, forming nitroso or nitro derivatives.

| Reagent/Condition | Product | Yield | Mechanism | Source |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | 2-Fluoro-5-nitrobenzene-1,4-dinitroso | ~60% | Sequential oxidation of -NH₂ to -NO | |

| CrO₃ (aqueous H₂SO₄) | 2-Fluoro-5-nitrobenzene-1,4-dinitro | ~45% | Direct oxidation to nitro groups |

Key Findings :

-

Oxidation preferentially targets the para-amino group due to resonance stabilization from the adjacent nitro group.

-

Steric hindrance from the fluorine atom slows oxidation kinetics compared to non-fluorinated analogs.

Reduction Reactions

The nitro group in the compound undergoes selective reduction, while the fluorine atom typically remains inert under these conditions.

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via adsorption of the nitro group onto the Pd surface, followed by stepwise electron transfer .

-

Tin(II) chloride reduction involves a nitroso intermediate, confirmed by isolation under controlled conditions .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 2 is activated toward substitution by electron-withdrawing groups (EWGs).

Kinetic Data :

-

Substitution rates follow the order: PhO⁻ > piperidine > EtO⁻, correlating with nucleophilicity and steric factors .

-

Competitive ethoxide substitution (vs. amine coupling) is observed in alcoholic solvents due to solvolysis .

Electrophilic Aromatic Substitution (EAS)

The electron-rich amino groups direct electrophiles to specific positions on the benzene ring.

Regioselectivity :

-

Bromination occurs at position 3 due to para-directing effects of the amino groups.

-

Nitration at position 3 is sterically hindered, favoring position 2 instead .

Coupling Reactions

The compound participates in Ullmann and Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

Applications :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C6H6F N3O2

Molecular Weight: 171.13 g/mol

IUPAC Name: 2-Fluoro-5-nitrobenzene-1,4-diamine

The presence of functional groups such as amino (-NH₂), nitro (-NO₂), and fluoro (-F) significantly influences the reactivity and properties of this compound. The fluorine atom enhances lipophilicity, which can improve biological activity, while the nitro group can undergo reduction to form amines, allowing for further chemical transformations.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and may induce apoptosis in cancer cell lines .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. It can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can enhance its bioactivity . The synthesis methods include:

- Diazotization followed by reduction

- Electrophilic aromatic substitution

These methods facilitate controlled synthesis while minimizing by-products.

Material Science

Fluorinated compounds like this compound are utilized in the development of advanced materials such as organic semiconductors and liquid crystal displays (LCDs). The incorporation of fluorine into organic materials has been shown to improve their thermal stability and electronic properties .

The biological activity of this compound is attributed to its interaction with various cellular targets. Studies have demonstrated its potential to inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor growth in animal models. In vitro assays have indicated that related compounds can trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various nitrobenzene derivatives revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in treating infections caused by these pathogens. -

Cancer Cell Line Research

In vitro experiments on human cancer cell lines demonstrated that treatment with derivatives of this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. This positions the compound as a candidate for further development in cancer therapies.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-nitrobenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of biological pathways. The nitro and amino groups also contribute to its reactivity and interaction with cellular components .

Comparación Con Compuestos Similares

4-Fluoroaniline: A precursor in the synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine, used in various chemical reactions.

4-Fluoro-3-nitroaniline: Shares structural similarities but lacks the amino group at the 4th position.

2,4,6-Trifluoroaniline: Another fluorinated aniline derivative with different substitution patterns and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups, along with the fluorine atom, makes it a versatile compound for various applications in research and industry .

Propiedades

Número CAS |

134514-27-5 |

|---|---|

Fórmula molecular |

C6H6FN3O2 |

Peso molecular |

171.13 g/mol |

Nombre IUPAC |

2-fluoro-5-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C6H6FN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2 |

Clave InChI |

HSGBFZPVFUDWGR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.